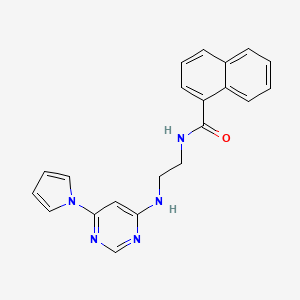

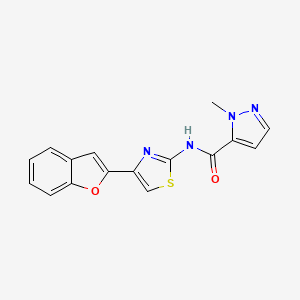

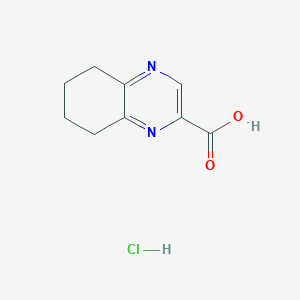

![molecular formula C18H16F2N4OS B2530149 3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034392-31-7](/img/structure/B2530149.png)

3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a thiazolo[5,4-b]pyridine scaffold, which is a key structural unit for inhibitory potency . This compound is likely to be a derivative of the N-heterocyclic compounds that have shown potent PI3K inhibitory activity .

Synthesis Analysis

The synthesis of similar compounds has been achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . Another method involves a Suzuki coupling reaction to produce intermediates, which then undergo a Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates .

Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a one-pot catalyst-free procedure involving the reaction of dibenzoylacetylene and triazole derivatives . Another method involves a Suzuki coupling reaction followed by a Suzuki-Miyaura coupling with corresponding boronic esters .

科学的研究の応用

- Thiazolo[4,5-b]pyridines, including our compound of interest, have been identified as potent antioxidants . Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable in preventing various diseases.

- Novel thiazolo[4,5-b]pyridines exhibit antimicrobial effects against bacteria and fungi . Researchers have explored their potential as antibacterial and antifungal agents, which could contribute to combating infections.

- Some thiazolo[4,5-b]pyridines have demonstrated herbicidal properties . These compounds could play a role in developing environmentally friendly herbicides for crop protection.

- Thiazolo[4,5-b]pyridines have been investigated for their anti-inflammatory activity . Modulating inflammatory pathways is crucial for managing conditions like arthritis and autoimmune diseases.

- Researchers have identified thiazolo[4,5-b]pyridines with antitumor properties . These compounds may inhibit cancer cell growth and hold promise for future cancer therapies.

- Some thiazolo[4,5-b]pyridines act as histamine H3 receptor antagonists . These receptors play a role in neurotransmission and immune responses, making them potential drug targets.

Antioxidant Activity

Antimicrobial Properties

Herbicidal Activity

Anti-inflammatory Effects

Antitumor Potential

Histamine H3 Receptor Modulation

作用機序

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is noted that similar compounds with a 2-pyridyl thiazolo[5,4-b]pyridine scaffold have shown potent PI3K inhibitory activity . This suggests that “3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” might also act as a PI3K inhibitor.

将来の方向性

The future directions for this compound could involve further exploration of its potential as a PI3K inhibitor . Additionally, the synthesis methods could be optimized for better yields . Further studies could also be conducted to fully understand its mechanism of action and to evaluate its safety and efficacy in biological systems.

特性

IUPAC Name |

3,4-difluoro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4OS/c19-13-4-3-11(10-14(13)20)16(25)22-12-5-8-24(9-6-12)18-23-15-2-1-7-21-17(15)26-18/h1-4,7,10,12H,5-6,8-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKJQEQJPJVPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

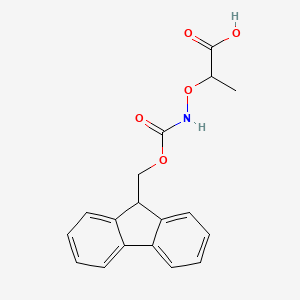

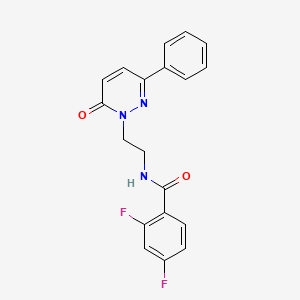

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)

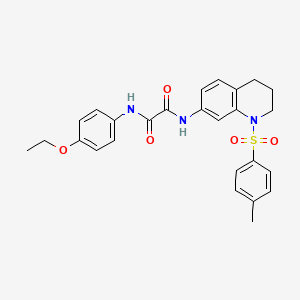

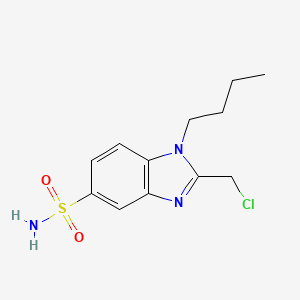

![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)

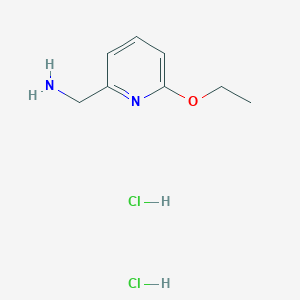

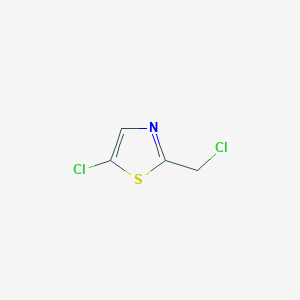

![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)